molecular formula C4H6ClF6N B136013 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride CAS No. 164364-08-3

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride

Cat. No.: B136013
CAS No.: 164364-08-3
M. Wt: 217.54 g/mol
InChI Key: GRNGEYQTJPGMEE-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride is a fluorinated amine compound known for its unique chemical properties. The presence of six fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride can be synthesized through the reaction of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol with ammonia in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the compound is produced using large-scale reactors where the reaction parameters are meticulously controlled. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various halides are employed.

Major Products:

    Oxidation: Formation of hexafluoro-2-methyl-2-propanone.

    Reduction: Formation of hexafluoro-2-methyl-2-propanamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride finds applications in several fields:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein folding due to its unique properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of fluorinated polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with various enzymes and proteins. These interactions can alter the activity of the target molecules, leading to the desired chemical or biological effects.

Comparison with Similar Compounds

  • 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
  • 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propylamine
  • 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propyl chloride

Uniqueness: 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride is unique due to its hydrochloride form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F6N.ClH/c1-2(11,3(5,6)7)4(8,9)10;/h11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNGEYQTJPGMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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